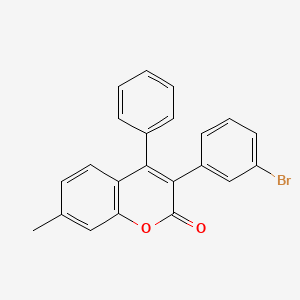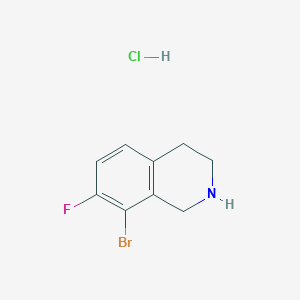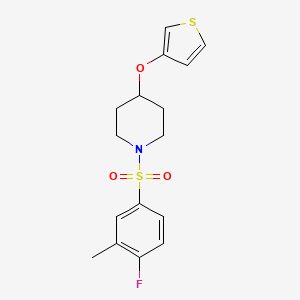![molecular formula C18H18ClN3O2S2 B2506905 N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252906-35-6](/img/structure/B2506905.png)
N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H18ClN3O2S2 and its molecular weight is 407.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
This compound is part of a class of molecules explored for their potent inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for nucleotide synthesis and cell proliferation. Such inhibitors are of interest for developing therapies against cancer and infectious diseases due to their dual-targeting mechanism. A study demonstrated the synthesis of analogs exhibiting significant dual inhibitory activity, suggesting their potential in cancer therapy due to their ability to disrupt DNA synthesis in rapidly dividing cells (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity
Another application involves the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their antitumor activity. These compounds have shown potent anticancer effects against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This highlights the compound's role in the development of new chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Crystal Structural Analysis
Crystal structural analysis of derivatives has provided insights into their molecular conformation and potential interactions with biological targets. Such studies are vital for understanding the compound's mechanism of action and optimizing its therapeutic efficacy. Investigations into crystal structures have elucidated the folded conformation about the methylene C atom of the thioacetamide bridge, revealing intramolecular hydrogen bonding stabilizing the molecule's structure, which is critical for its biological activity (Subasri et al., 2016).
Antimicrobial Activity
Compounds derived from this chemical structure have been synthesized and tested for their antimicrobial properties. The development of new antimicrobial agents is crucial in the fight against resistant bacterial and fungal strains. Some derivatives have displayed good antibacterial and antifungal activities, comparable to existing drugs, which could lead to new treatments for infectious diseases (Hossan et al., 2012).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-3-8-22-17(24)16-14(7-9-25-16)21-18(22)26-10-15(23)20-13-6-4-5-12(19)11(13)2/h4-7,9H,3,8,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCZNBPKPIXVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2506824.png)
![4-(3-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)


![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)
![6-Methyl-3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)
![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2506838.png)

![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)
